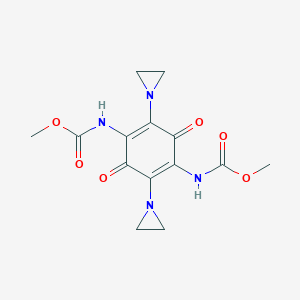

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester (also known as CB 1954) is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It is a prodrug that is activated by the enzyme nitroreductase, which is commonly overexpressed in many types of cancer cells. Once activated, CB 1954 generates highly reactive species that can cause DNA damage and ultimately lead to cell death.

Wirkmechanismus

CB 1954 is activated by the enzyme nitroreductase, which is commonly overexpressed in many types of cancer cells. Once activated, CB 1954 generates highly reactive species that can cause DNA damage and ultimately lead to cell death. The mechanism of action of CB 1954 is therefore dependent on the presence of nitroreductase within the tumor cells.

Biochemical and Physiological Effects:

CB 1954 has been shown to induce DNA damage and cell death in tumor cells, while having minimal effects on normal cells. This selectivity is due to the targeted activation of the prodrug within tumor cells by the nitroreductase enzyme. CB 1954 has also been shown to induce an immune response within the tumor microenvironment, potentially enhancing its anti-tumor effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CB 1954 is its selectivity for tumor cells, which minimizes off-target effects and reduces toxicity. Additionally, CB 1954 can be administered in combination with gene therapy vectors, allowing for targeted activation of the prodrug within the tumor. One limitation of CB 1954 is its dependence on the presence of nitroreductase within the tumor cells. This limits its effectiveness in tumors that do not express this enzyme.

Zukünftige Richtungen

For the use of CB 1954 in cancer therapy include the development of more efficient gene therapy vectors for delivery of the nitroreductase enzyme, as well as the identification of biomarkers that can predict response to treatment. Additionally, the combination of CB 1954 with other therapies, such as immune checkpoint inhibitors, may enhance its anti-tumor effects. Finally, the development of more potent analogs of CB 1954 may further improve its efficacy in cancer therapy.

Synthesemethoden

CB 1954 can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloropyrimidine with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with dimethyl carbamate. The resulting product is then treated with nitric acid to yield CB 1954.

Wissenschaftliche Forschungsanwendungen

CB 1954 has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in preclinical models of various types of cancer, including breast, lung, and colon cancer. CB 1954 is typically administered in combination with gene therapy vectors that deliver the nitroreductase enzyme to tumor cells. This approach allows for targeted activation of the prodrug within the tumor, minimizing off-target effects and reducing toxicity.

Eigenschaften

CAS-Nummer |

125659-89-4 |

|---|---|

Produktname |

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dimethyl ester |

Molekularformel |

C14H16N4O6 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

methyl N-[2,5-bis(aziridin-1-yl)-4-(methoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |

InChI |

InChI=1S/C14H16N4O6/c1-23-13(21)15-7-9(17-3-4-17)12(20)8(16-14(22)24-2)10(11(7)19)18-5-6-18/h3-6H2,1-2H3,(H,15,21)(H,16,22) |

InChI-Schlüssel |

TXIHYKAQJWLHOP-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC)N3CC3 |

Kanonische SMILES |

COC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC)N3CC3 |

Andere CAS-Nummern |

125659-89-4 |

Synonyme |

(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dimethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)